molecular formula C13H11BrN4O B14094839 6-Bromo-9-[(4-methoxyphenyl)methyl]purine

6-Bromo-9-[(4-methoxyphenyl)methyl]purine

Cat. No.: B14094839
M. Wt: 319.16 g/mol
InChI Key: HMIYQXDRELDMSL-UHFFFAOYSA-N
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Description

6-Bromo-9-[(4-methoxyphenyl)methyl]purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 6-Bromo-9-[(4-methoxyphenyl)methyl]purine may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-[(4-methoxyphenyl)methyl]purine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

6-Bromo-9-[(4-methoxyphenyl)methyl]purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-9-[(4-methoxyphenyl)methyl]purine involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-9-[(4-methoxyphenyl)methyl]purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11BrN4O

Molecular Weight

319.16 g/mol

IUPAC Name

6-bromo-9-[(4-methoxyphenyl)methyl]purine

InChI

InChI=1S/C13H11BrN4O/c1-19-10-4-2-9(3-5-10)6-18-8-17-11-12(14)15-7-16-13(11)18/h2-5,7-8H,6H2,1H3

InChI Key

HMIYQXDRELDMSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Br

Origin of Product

United States

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